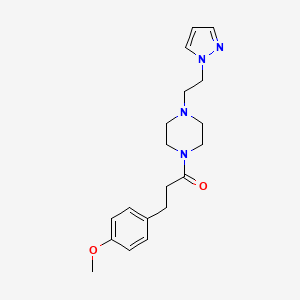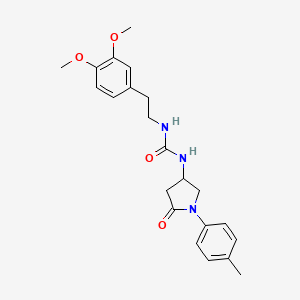
1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar complex molecules often involves multi-step reactions, including the use of catalysts to enhance reaction efficiency and selectivity. For example, Rajkumar et al. (2014) described a highly useful synthesis approach for piperazine derivatives, indicating the potential methodologies that could be applied for the synthesis of our molecule of interest (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Molecular Structure Analysis
The molecular structure of such compounds is critical for understanding their chemical behavior and potential biological activity. Kumarasinghe et al. (2009) performed single-crystal X-ray analysis to determine the structure of related compounds, highlighting the importance of this technique in confirming molecular structures (Kumarasinghe, Hruby, & Nichol, 2009).
Chemical Reactions and Properties
The chemical reactivity of such compounds can be influenced by their functional groups. For instance, the presence of a pyrazole ring or a piperazine moiety can lead to various chemical reactions, enabling the formation of new compounds with potential pharmacological activities. This aspect was explored by Matecka et al. (1997), who synthesized a series of heteroaromatic compounds as dopamine transporter ligands, demonstrating the utility of these moieties in medicinal chemistry applications (Matecka et al., 1997).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are crucial for the development of pharmaceutical compounds. These properties can affect the compound's bioavailability and stability. The work of Chinthal et al. (2021) on the crystalline structure and hydrogen bonding of similar compounds provides insights into how these properties are studied and optimized (Chinthal, Kavitha, Yathirajan, Foro, & Glidewell, 2021).
Aplicaciones Científicas De Investigación
Sigma-1 Receptor Antagonism for Pain Management : A study by Díaz et al. (2020) focused on a series of pyrazoles leading to the identification of a related compound as a sigma-1 receptor antagonist for pain treatment. The research highlighted its high aqueous solubility and permeability, making it a potential candidate for managing pain (Díaz et al., 2020).
Dopamine Receptor Partial Agonists : Möller et al. (2017) investigated the incorporation of a pyrazolo[1,5-a]pyridine heterocyclic appendage in 1,4-disubstituted aromatic piperazines. This led to high-affinity dopamine receptor partial agonists, with potential therapeutic applications for conditions like schizophrenia (Möller et al., 2017).
Antimicrobial Activities : Bektaş et al. (2007) synthesized novel triazole derivatives, including compounds with structural similarities to the compound . These derivatives showed good or moderate activities against various microorganisms, suggesting potential applications in antimicrobial therapy (Bektaş et al., 2007).
Anticonvulsant Potential : Aytemir et al. (2010) synthesized new 4H-pyran-4-one derivatives, including compounds structurally similar to the one of interest, which showed potential as anticonvulsant agents in various tests, indicating their utility in treating epilepsy or related disorders (Aytemir et al., 2010).
Potential as Anticonvulsant Drug Candidate : A study by Severina et al. (2021) on a related compound, "Epimidin", highlighted its promise as a new anticonvulsant drug candidate. The study involved developing a new HPLC method for determining related substances in this active pharmaceutical ingredient (Severina et al., 2021).
Microwave-Assisted Synthesis : Milosevic et al. (2015) explored the microwave-assisted synthesis of certain carboxamides using primary aliphatic amines, including piperazine derivatives, which are structurally related to the compound . This method yielded compounds in good yields, suggesting efficient synthetic pathways for similar compounds (Milosevic et al., 2015).
Crystal Structure Analysis : The study by Faizi et al. (2016) on 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid, a structurally related compound, provided insights into the molecular conformation and crystal structure, which can be relevant for understanding similar compounds (Faizi et al., 2016).
Antimicrobial Activity of Pyridine Derivatives : Patel et al. (2011) synthesized and analyzed new pyridine derivatives with antimicrobial activity, including structures related to the compound of interest. These derivatives showed variable and modest activity against bacteria and fungi (Patel et al., 2011).
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-1-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-25-18-6-3-17(4-7-18)5-8-19(24)22-14-11-21(12-15-22)13-16-23-10-2-9-20-23/h2-4,6-7,9-10H,5,8,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWPSYHEGXWWBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCN(CC2)CCN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Amino-9-oxa-1-thiaspiro[5.5]undecane 1,1-dioxide hydrochloride](/img/structure/B2484622.png)
![3-(4-bromophenyl)-5-methyl-9-(2-methylbenzyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione](/img/structure/B2484623.png)
![[3-(2-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2484627.png)
![(1R,5S)-8-((3-chloro-4-methoxyphenyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane](/img/structure/B2484628.png)
![2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2484629.png)

![(5-Bromobenzo[d]thiazol-2-yl)methanamine hydrochloride](/img/structure/B2484633.png)




![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2484640.png)
![N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2484641.png)
